molecular formula C11H12N4O3 B2634186 [3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 871502-17-9

[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No. B2634186
CAS RN: 871502-17-9
M. Wt: 248.242
InChI Key: ZPCPLBYPXHITRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The structure of pyrazole compounds is generally planar .

Scientific Research Applications

Synthesis and Biological Evaluation of Pyrazole Derivatives

Pyrazole derivatives, including compounds structurally related to [3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid, have been synthesized and evaluated for various biological activities. These compounds exhibit a range of properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The synthesis of these derivatives under microwave conditions in ethanol or methanol/glacial acetic acid mixture involves the reaction of hydrazines with chalcone derivatives, showcasing the compound's versatility in drug and agrochemical development (Sheetal et al., 2018).

Pyrazole as a Pharmacophore

The pyrazole moiety serves as a pharmacophore, playing a crucial role in the structure of biologically active compounds. It represents an interesting template for combinatorial and medicinal chemistry. Pyrazole derivatives are utilized extensively as synthons in organic synthesis, displaying a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial. The recent success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal chemistry. Various synthetic strategies have been developed, including condensation followed by cyclization or multicomponent reactions (MCR), to obtain pyrazole appended heterocyclic skeletons under diverse conditions (A. M. Dar & Shamsuzzaman, 2015).

Antifungal Applications Against Fusarium oxysporum

In the fight against Bayoud disease affecting date palms, researchers have utilized synthetic compounds, including pyrazole derivatives, to target the Fusarium oxysporum pathogen. These compounds exhibit specific antifungal pharmacophore sites, contributing to the understanding of drug-target interactions and the development of targeted molecules for agricultural applications (Y. Kaddouri et al., 2022).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research has also explored the use of pyrazole derivatives as chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes, crucial for drug metabolism and potential drug–drug interactions. Such studies are vital for understanding the metabolic pathways of pharmaceutical compounds and for predicting interactions that could occur with co-administered drugs (S. C. Khojasteh et al., 2011).

Mechanism of Action

Future Directions

The future research directions would depend on the specific biological activities of this compound. Given the wide range of activities associated with pyrazole compounds, it could be a promising area for future research .

properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7-5-8(2)15(12-7)9-3-4-10(16)14(13-9)6-11(17)18/h3-5H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCPLBYPXHITRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid

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